molecular formula C12H12BrN5O3 B15034630 4-amino-N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B15034630
M. Wt: 354.16 g/mol
InChI Key: GQLYNFNRTPTIHM-UHFFFAOYSA-N
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Description

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-BROMOBENZAMIDE is a complex organic compound that features a unique structure combining an oxadiazole ring, an amino group, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-BROMOBENZAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of a suitable precursor with hydrazine and an appropriate oxidizing agent . The bromobenzamide moiety can be introduced through a substitution reaction involving 4-bromobenzoic acid and an amine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-BROMOBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The bromobenzamide moiety can also participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-BROMOBENZAMIDE is unique due to its combination of an oxadiazole ring, an amino group, and a bromobenzamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H12BrN5O3

Molecular Weight

354.16 g/mol

IUPAC Name

4-amino-N-[2-[(4-bromobenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C12H12BrN5O3/c13-8-3-1-7(2-4-8)11(19)15-5-6-16-12(20)9-10(14)18-21-17-9/h1-4H,5-6H2,(H2,14,18)(H,15,19)(H,16,20)

InChI Key

GQLYNFNRTPTIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNC(=O)C2=NON=C2N)Br

Origin of Product

United States

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